molecular formula C18H19FN2O2 B7143287 N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-fluoro-3-methylbenzamide

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-fluoro-3-methylbenzamide

Cat. No.: B7143287
M. Wt: 314.4 g/mol
InChI Key: LFMFMGDBMXHCNH-UHFFFAOYSA-N
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Description

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-fluoro-3-methylbenzamide is a synthetic organic compound characterized by its complex molecular structure

Properties

IUPAC Name

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-fluoro-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c1-12-5-4-6-15(17(12)19)18(23)20-14-9-7-13(8-10-14)11-16(22)21(2)3/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMFMGDBMXHCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-fluoro-3-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 4-bromo-2-fluoro-3-methylbenzoic acid with thionyl chloride to form the corresponding acyl chloride.

    Amide Bond Formation: The acyl chloride is then reacted with 4-(dimethylamino)benzylamine in the presence of a base such as triethylamine to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-fluoro-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluoro group in the compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluoro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-fluoro-3-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-fluoro-3-methylbenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluoro and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of specific biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylamino)phenyl]-2-fluoro-3-methylbenzamide
  • N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-3-methylbenzamide
  • N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-fluorobenzamide

Uniqueness

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-fluoro-3-methylbenzamide is unique due to the specific combination of substituents on the benzamide core The presence of both the fluoro and methyl groups, along with the dimethylamino moiety, imparts distinct chemical and biological properties that differentiate it from similar compounds

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